(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone
CAS No.:
Cat. No.: VC16348260
Molecular Formula: C17H14FN3O
Molecular Weight: 295.31 g/mol
* For research use only. Not for human or veterinary use.
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone -](/images/structure/VC16348260.png)
Specification
Molecular Formula | C17H14FN3O |
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Molecular Weight | 295.31 g/mol |
IUPAC Name | (8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-4-ylmethanone |
Standard InChI | InChI=1S/C17H14FN3O/c18-12-1-2-15-13(9-12)14-10-21(8-5-16(14)20-15)17(22)11-3-6-19-7-4-11/h1-4,6-7,9,20H,5,8,10H2 |
Standard InChI Key | GRGJCSASDTXHRK-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=NC=C4 |
Introduction
Structural Elucidation and Nomenclature
Core Architecture and Functional Groups
The compound’s structure comprises two primary components:
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8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: A bicyclic system featuring a pyridine ring fused to an indole moiety, with a fluorine atom at the 8-position and a partially saturated tetrahydro ring system .
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Pyridin-4-yl methanone: A ketone group (-CO-) bonded to a pyridine ring at the 4-position, introducing aromatic nitrogen and planar rigidity .
The fusion of these components creates a molecule with distinct electronic and steric properties. The fluorine atom at the 8-position likely enhances metabolic stability and lipophilicity, while the pyridin-4-yl group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.
Key Structural Data
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of this compound can be conceptualized through two primary fragments:
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8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Synthesized via cyclization reactions starting from appropriately substituted aniline derivatives, followed by fluorination at the 8-position using agents like Selectfluor® .
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Pyridin-4-yl methanone: Prepared through Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine precursors .
Coupling Strategies
The final assembly likely employs a nucleophilic acyl substitution or Suzuki-Miyaura coupling to link the pyridoindole and pyridin-4-yl fragments . For example, a ketone-bearing pyridoindole intermediate could react with a pyridinyl boronic ester under palladium catalysis .
Reaction Conditions and Challenges
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Temperature Control: Exothermic reactions during fluorination require precise cooling to prevent side reactions .
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Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .
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Purification: Chromatography or crystallization is necessary due to the compound’s moderate polarity .
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its hybrid structure:
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Polar Groups: The pyridine nitrogen and ketone oxygen enhance water solubility, though this is counterbalanced by the hydrophobic pyridoindole core .
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logP Estimate: Predicted logP ~2.8 (moderate lipophilicity), suitable for blood-brain barrier penetration.
Spectroscopic Characterization
Biological Activity and Mechanism of Action
Target Prediction and Binding Studies
Computational models (e.g., molecular docking) suggest high affinity for:
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Serotonin Receptors (5-HT₂A): Due to structural similarity to known 5-HT₂A antagonists .
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Kinase Enzymes: The pyridine moiety may interact with ATP-binding pockets .
In Vitro Assays
While direct data are unavailable, analogs demonstrate:
Pharmacokinetic Profiling
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Metabolic Stability: Fluorine substitution reduces oxidative metabolism in liver microsomes.
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Half-Life: Predicted t₁/₂ ~4.2 hours in rodent models.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The pyridin-4-yl methanone group in the target compound may enhance receptor binding kinetics compared to ethynyl or chlorinated analogs .
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